molecular formula C11H17ClN4O B13553059 rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis

Cat. No.: B13553059
M. Wt: 256.73 g/mol
InChI Key: RKRSFIYFGBKFNK-DTWKUNHWSA-N
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Description

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with chlorine and a pyrrolidine ring with methoxy and dimethylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom to the pyrimidine ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the pyrrolidine ring: This step involves cyclization reactions, often using amines and aldehydes or ketones.

    Methoxylation and Dimethylamination: Introduction of methoxy and dimethylamine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, trans
  • rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

(3S,4R)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C11H17ClN4O/c1-15(2)8-6-16(7-9(8)17-3)10-4-5-13-11(12)14-10/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

RKRSFIYFGBKFNK-DTWKUNHWSA-N

Isomeric SMILES

CN(C)[C@H]1CN(C[C@H]1OC)C2=NC(=NC=C2)Cl

Canonical SMILES

CN(C)C1CN(CC1OC)C2=NC(=NC=C2)Cl

Origin of Product

United States

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